
Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Substituents: The butylthio and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Final Coupling: The two triazole units are coupled using a suitable methylene bridge, often facilitated by a base or a catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the butylthio group.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, depending on the reagents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole ring and the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the triazole ring or the chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology:
Antimicrobial Agents: Triazole derivatives, including this compound, have shown promise as antimicrobial agents against a range of pathogens.
Enzyme Inhibitors: The compound can act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the areas of antifungal and anticancer therapies.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry:
Agriculture: It can be used in the formulation of agrochemicals, such as fungicides and herbicides.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Wirkmechanismus
The mechanism of action of Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The butylthio and chlorophenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness: Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific substituents and the methylene bridge linking two triazole units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62607-83-4 |
|---|---|
Molekularformel |
C25H28Cl2N6S2 |
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
3-butylsulfanyl-5-[[5-butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(4-chlorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C25H28Cl2N6S2/c1-3-5-15-34-24-30-28-22(32(24)20-11-7-18(26)8-12-20)17-23-29-31-25(35-16-6-4-2)33(23)21-13-9-19(27)10-14-21/h7-14H,3-6,15-17H2,1-2H3 |
InChI-Schlüssel |
VHVBAWDUDCRBLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=NN=C(N3C4=CC=C(C=C4)Cl)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


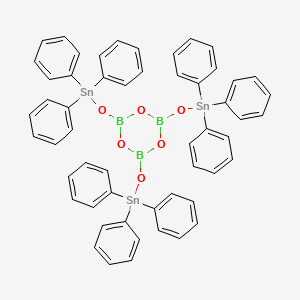

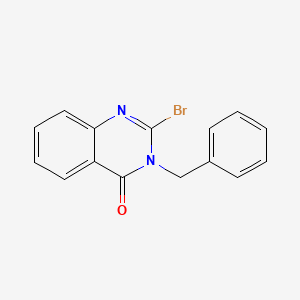
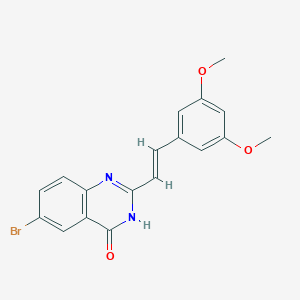
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

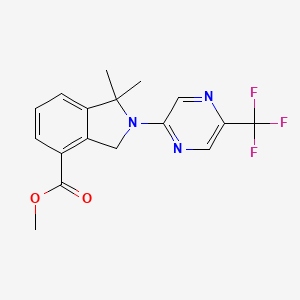
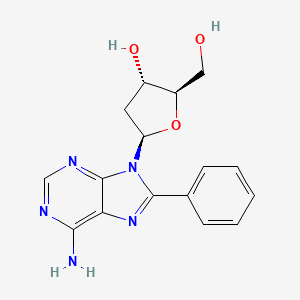


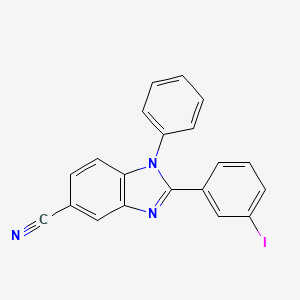
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
